molecular formula C25H24N2O3 B11618872 2-(1,3-benzodioxol-5-yl)-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

2-(1,3-benzodioxol-5-yl)-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11618872
M. Wt: 400.5 g/mol
InChI Key: GKHUABMPSKPWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a benzodioxole moiety and a butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Tetrahydroquinazoline Core: This involves the condensation of an appropriate amine with an aldehyde or ketone, followed by cyclization.

    Introduction of the Butyl-Substituted Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the tetrahydroquinazoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the tetrahydroquinazoline core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Lacks the butyl substitution on the phenyl ring.

    2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(METHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Contains a methyl group instead of a butyl group.

Uniqueness

The presence of the butyl-substituted phenyl group in 2-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(BUTAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-(4-butan-2-ylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H24N2O3/c1-3-16(2)17-8-11-19(12-9-17)27-24(18-10-13-22-23(14-18)30-15-29-22)26-21-7-5-4-6-20(21)25(27)28/h4-14,16,24,26H,3,15H2,1-2H3

InChI Key

GKHUABMPSKPWAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.